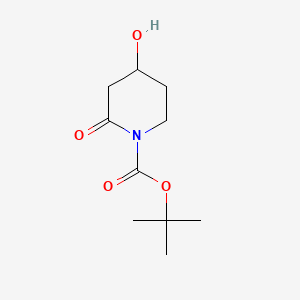

tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

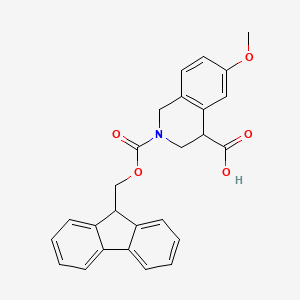

“tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate” is a chemical compound with the molecular formula C10H17NO4 . It is a piperidinecarboxylate ester and a delta-lactam .

Synthesis Analysis

Piperidones, including “this compound”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h7,12H,4-6H2,1-3H3 . The Canonical SMILES for this compound is CC©©OC(=O)N1CCC(CC1=O)O .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 215.25 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound also has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass of the compound are both 215.11575802 g/mol . The Topological Polar Surface Area is 66.8 Ų .Applications De Recherche Scientifique

Synthesis and Intermediates

- Synthesis Processes : It's an intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitor—CP-690550. A synthesis process with an 80.2% yield has been developed, advantageous for its simplicity and scalability (Chen Xin-zhi, 2011).

- Stereoselective Syntheses : Used in stereoselective syntheses of its derivatives, showing the versatility of this compound in creating various isomers (V. Boev et al., 2015).

- Molecular Structure Insights : X-ray studies reveal the structural orientation of its derivatives, crucial for understanding molecular interactions (C. Didierjean et al., 2004).

- Creating Piperidine Derivatives : It's instrumental in creating piperidine derivatives fused with oxygen heterocycles, showcasing its role in complex molecule synthesis (A. I. Moskalenko & V. Boev, 2014).

Chemical Properties and Reactions

- Reaction with L-Selectride : Reacts with L-selectride in anhydrous tetrahydrofuran to give tert-butyl derivatives, highlighting its reactivity and potential for creating diverse compounds (V. Boev et al., 2015).

- Role in Schiff Base Compounds : Facilitates the synthesis of Schiff base compounds when coupled with aromatic aldehyde (N. Çolak et al., 2021).

Applications in Organic Chemistry

- Synthesis of Pipecolic Acid Derivatives : Demonstrates versatility in synthesizing pipecolic acid derivatives, important in organic chemistry (N. Purkayastha et al., 2010).

- Preparation of Dispirotriheterocyclic Compounds : Used to prepare dispirotriheterocyclic isoxazolinopiperidinochromanones, adding to the compound's repertoire in complex organic synthesis (R. Carpenter et al., 2008).

Crystallography and Molecular Analysis

- Crystal Structure Analysis : Its derivatives' crystal structure analysis provides insights into molecular interactions and packing, crucial for understanding its properties (Juxian Wang et al., 2008).

Metabolism Studies

- Metabolic Pathways Analysis : Used in the study of metabolic pathways in drug development, showing its utility beyond synthesis (H. Yoo et al., 2008).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h7,12H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUXWAQHQHPYFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719213 |

Source

|

| Record name | tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245646-10-9 |

Source

|

| Record name | tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B567964.png)

![1H-Pyrrolo[2,3-b]pyridin-2-ol](/img/structure/B567968.png)

![3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride](/img/structure/B567974.png)